molecular formula C18H18N4O2 B12167743 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B12167743
M. Wt: 322.4 g/mol
InChI Key: JEECMEOXKYISCN-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a pyridine moiety, which is a six-membered ring containing nitrogen. The combination of these two structures imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reaction of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide lies in its combination of the phthalazinone core and the pyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C18H18N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)12-17(23)20-11-9-13-6-4-5-10-19-13/h2-8,10H,9,11-12H2,1H3,(H,20,23)

InChI Key

JEECMEOXKYISCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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